molecular formula C13H14N2O2S2 B3123819 Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 312922-30-8

Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B3123819
CAS No.: 312922-30-8
M. Wt: 294.4 g/mol
InChI Key: LUUPXNBEMVUQRQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The chemical reactions involving thiazole derivatives are diverse and can lead to a wide range of compounds with different properties .

Scientific Research Applications

Synthesis and Evaluation as Antioxidant and Anti-inflammatory Agents

Research focused on synthesizing alternative antioxidant and anti-inflammatory agents has led to the development of benzofused thiazole derivatives, which include structures similar to Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. These compounds were prepared via cyclocondensation reactions and evaluated for their in vitro antioxidant and anti-inflammatory activities. Initial studies indicated that specific derivatives exhibited significant anti-inflammatory activity compared to standard references. Furthermore, all tested compounds demonstrated potential antioxidant activity against various reactive species, highlighting their promising therapeutic potential in managing oxidative stress and inflammation (Raut et al., 2020).

Role in Heterocyclic Compound Synthesis

The compound under discussion is structurally related to thiazolidinone and thiazole derivatives, which have been extensively studied for their capacity to serve as precursors in the synthesis of a wide range of heterocyclic compounds. These heterocycles possess significant biological activities, including anticancer, antiviral, and antimicrobial properties. The versatility of these structures in chemical reactions makes them valuable scaffolds for developing new therapeutic agents and understanding biological mechanisms at the molecular level (Gomaa & Ali, 2020).

Applications in Medicinal Chemistry

Compounds structurally related to this compound have been explored for their medicinal chemistry applications, particularly in the synthesis of pharmaceuticals targeting a broad spectrum of diseases. The thiazolidin-4-one nucleus, along with its functionalized analogs, has shown great pharmacological importance and is found in several commercial pharmaceuticals. Studies suggest these derivatives have a promising future in medicinal chemistry due to their potential activities against various diseases, making them an interesting template for the evaluation of new therapeutic agents (Santos et al., 2018).

Antitumor Activity

Imidazole derivatives, including structures similar to the compound , have been reviewed for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown potential in preclinical testing stages. Their structures are intriguing for the synthesis of compounds with diverse biological properties, indicating the role of such derivatives in developing new antitumor drugs and understanding cancer biology at a molecular level (Iradyan et al., 2009).

Future Directions

Thiazole derivatives, including Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, continue to be a focus of research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

Properties

IUPAC Name

ethyl 4-amino-3-benzyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-2-17-12(16)10-11(14)15(13(18)19-10)8-9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUPXNBEMVUQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148435
Record name Ethyl 4-amino-2,3-dihydro-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312922-30-8
Record name Ethyl 4-amino-2,3-dihydro-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312922-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-2,3-dihydro-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

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